molecular formula C8H5Cl2NO B027404 2,4-Dichlorobenzyl isocyanate CAS No. 19654-32-1

2,4-Dichlorobenzyl isocyanate

Cat. No.: B027404
CAS No.: 19654-32-1
M. Wt: 202.03 g/mol
InChI Key: FUIUATRKBRZCQD-UHFFFAOYSA-N
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Description

Zinc acetate is a chemical compound with the formula Zn(CH₃CO₂)₂. It commonly occurs as a dihydrate, Zn(CH₃CO₂)₂·2H₂O, and is a colorless solid. Zinc acetate is widely used in various applications, including as a dietary supplement, in chemical synthesis, and in medicine. It is known for its astringent properties and is often used in lozenges to treat the common cold .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc acetate can be synthesized through the reaction of zinc metal or zinc oxide with acetic acid. The reaction between zinc metal and acetic acid produces zinc acetate and hydrogen gas: [ \text{Zn} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2 ]

Alternatively, zinc oxide can react with acetic acid to form zinc acetate and water: [ \text{ZnO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, zinc acetate is often produced by dissolving zinc oxide or zinc hydroxide in aqueous acetic acid. The solution is then evaporated to oversaturation, gradually cooled, and held for a specific period to allow crystallization .

Chemical Reactions Analysis

Types of Reactions: Zinc acetate undergoes various chemical reactions, including complexation, substitution, and precipitation reactions. For example, it can form complexes with ascorbic acid, leading to the formation of nanoscale particles with unique optical properties .

Common Reagents and Conditions:

    Complexation: Zinc acetate reacts with ascorbic acid under ambient conditions to form luminescent nanoscale particles.

    Substitution: It can react with other metal salts to form different metal acetates.

    Precipitation: Zinc acetate can precipitate out of solution when reacted with certain reagents.

Major Products:

    Complexation with Ascorbic Acid: Formation of luminescent nanoscale particles.

    Substitution Reactions: Formation of various metal acetates.

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-1-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIUATRKBRZCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404877
Record name 2,4-Dichlorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19654-32-1
Record name 2,4-Dichlorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorobenzyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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